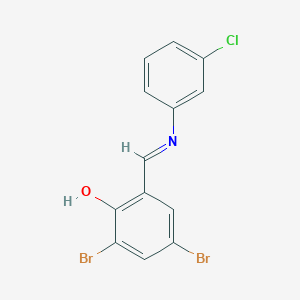

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is a synthetic organic compound with the molecular formula C13H8Br2ClNO. This compound is characterized by the presence of bromine, chlorine, and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Mode of Action

Similar compounds have been found to interact with multiple receptors, indicating a potential for diverse biological activities .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It’s important to note that environmental factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol typically involves the condensation reaction between 2,4-dibromo-6-hydroxybenzaldehyde and 3-chloroaniline. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The imine group can be reduced to form amines.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol: Similar structure but with chlorine instead of bromine atoms.

4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol: Similar structure with one bromine atom instead of two.

Uniqueness

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of bromine and chlorine atoms provides a distinct set of properties that can be exploited in various applications.

Biological Activity

(E)-2,4-dibromo-6-(((3-chlorophenyl)imino)methyl)phenol is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents on a phenolic backbone, suggests diverse biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Br2ClNO. The compound features a dibromophenol moiety linked to a chlorophenyl imine group, which is crucial for its biological activity. The synthesis typically involves the condensation of 2,4-dibromo-6-hydroxybenzaldehyde with 3-chloroaniline in an ethanol solvent, catalyzed by glacial acetic acid .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. Research has shown that derivatives of this compound can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives with similar halogenated structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The presence of bromine atoms is believed to enhance the compound's reactivity towards biological targets, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.

- Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from dividing .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated phenols against common pathogens. The study found that this compound exhibited significant inhibition against Staphylococcus aureus with an MIC of 5 μg/mL. This underscores its potential as a lead compound for developing new antibacterial agents .

Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 10 μM after 48 hours of exposure . This highlights its potential as an anticancer therapeutic.

Comparison with Related Compounds

| Compound Name | Structure Type | MIC Against S. aureus (μg/mL) | IC50 Against MCF-7 (μM) |

|---|---|---|---|

| This compound | Dibromophenol derivative | 5 | 10 |

| 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol | Monobrominated analog | 8 | 15 |

| 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol | Chlorinated analog | 12 | >20 |

Properties

IUPAC Name |

2,4-dibromo-6-[(3-chlorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2ClNO/c14-9-4-8(13(18)12(15)5-9)7-17-11-3-1-2-10(16)6-11/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFSZZUUNNLMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.